molecular formula C23H27FN4O2 B017335 Rispéridone-d4 CAS No. 1020719-76-9

Rispéridone-d4

Numéro de catalogue: B017335
Numéro CAS: 1020719-76-9
Poids moléculaire: 414.5 g/mol
Clé InChI: RAPZEAPATHNIPO-RIEWMPPISA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

La rispéridone-d4 est une forme deutérée de la rispéridone, un antipsychotique atypique utilisé principalement pour traiter la schizophrénie et le trouble bipolaire. Les atomes de deutérium dans la this compound remplacent quatre atomes d'hydrogène, ce qui peut être utile dans les études pharmacocinétiques comme étalon interne pour la quantification de la rispéridone .

Applications De Recherche Scientifique

Pharmacokinetic Studies

Risperidone-d4 serves as a valuable tool in pharmacokinetic studies due to its distinct isotopic labeling. This allows researchers to track the drug's absorption, distribution, metabolism, and excretion (ADME) in biological systems more precisely than with standard risperidone.

  • Case Study : A study investigated the correlation between hair and serum concentrations of risperidone using deuterated forms to enhance detection accuracy. The findings suggested that hair analysis could serve as a non-invasive method for monitoring risperidone levels in patients, potentially improving therapeutic drug monitoring practices .

Receptor Binding Studies

The binding affinity of risperidone-d4 to various receptors provides insights into its mechanism of action. It is known to antagonize dopamine D2 and serotonin 5-HT2A receptors, which are crucial for its therapeutic effects.

  • Research Findings : In juvenile rats treated with risperidone-d4, significant increases in D2 and D4 receptor labeling were observed in critical brain regions such as the medial prefrontal cortex and hippocampus. This suggests that risperidone-d4 can effectively mimic the pharmacological profile of its parent compound while allowing for clearer tracking of receptor interactions .

Metabolite Analysis

Risperidone-d4 is also used to study the metabolism of risperidone and its active metabolite, 9-hydroxyrisperidone (9-OH-RSP). The deuterated form helps differentiate between the parent drug and its metabolites during analytical procedures.

  • Analytical Method : Researchers have developed methods using liquid chromatography coupled with mass spectrometry (LC-MS) to quantify risperidone and its metabolites in biological samples. The use of risperidone-d4 as an internal standard enhances the reliability of these measurements .

Clinical Research Applications

Risperidone-d4 has been employed in clinical research settings to assess treatment responses and side effects in various populations.

  • Study on Schizophrenia : A study measured mRNA expression levels of serotonin receptors in patients with schizophrenia before and after treatment with risperidone-d4. Results indicated that treatment led to a significant reduction in 5-HT2A receptor expression, correlating with improvements in clinical symptoms as measured by the PANSS scale .

Off-Label Uses and Broader Implications

While primarily used for schizophrenia and bipolar disorder, risperidone has off-label applications for conditions such as autism spectrum disorders, aggression in dementia patients, and various mood disorders. Research using risperidone-d4 aids in understanding these broader implications by providing clearer data on efficacy and safety profiles.

Summary Table of Applications

Application AreaDescriptionKey Findings
PharmacokineticsTracking ADME properties using deuterated analogsHair analysis correlates with serum levels for effective monitoring .
Receptor BindingStudying binding affinities to D2 and 5-HT2A receptorsIncreased receptor labeling observed in juvenile models .
Metabolite AnalysisDifferentiating between risperidone and 9-OH-RSPLC-MS methods improve measurement accuracy .
Clinical ResearchAssessing treatment responses in schizophrenia patientsSignificant decrease in 5-HT2A receptor expression correlating with symptom improvement .
Off-Label UsesExploring broader therapeutic applications beyond primary indicationsInsights into efficacy for conditions like autism and mood disorders through detailed research.

Mécanisme D'action

Target of Action

Risperidone-d4, like its parent compound Risperidone, primarily targets dopaminergic D2 receptors and serotonergic 5-HT2A receptors in the brain . These receptors play crucial roles in various neurological and psychological processes. The D2 receptors are involved in motor control, reward, and reinforcement, while the 5-HT2A receptors are implicated in the regulation of mood, anxiety, and schizophrenia .

Mode of Action

Risperidone-d4 acts as an antagonist at both dopaminergic D2 and serotonergic 5-HT2A receptors . This means it binds to these receptors and inhibits their activity, thereby modulating neurotransmission. Risperidone-d4’s binding affinity to 5-HT2A receptors is approximately 10-20 times greater than its binding affinity to D2 receptors . This unique mode of action results in altered neurotransmission and downstream effects on neuronal function .

Biochemical Pathways

Risperidone-d4’s antagonistic action on D2 and 5-HT2A receptors affects several biochemical pathways. It normalizes increased inflammatory parameters and restores anti-inflammatory pathways in a model of neuroinflammation . It also impacts the mTOR pathway . The modulation of these pathways can lead to changes in cellular functions and behaviors, contributing to the therapeutic effects of Risperidone-d4.

Pharmacokinetics

The pharmacokinetics of Risperidone-d4, including its absorption, distribution, metabolism, and excretion (ADME) properties, are likely to be similar to those of Risperidone . Risperidone is primarily metabolized by the CYP2D6 enzymatic pathway into its major active metabolite, 9-hydroxyrisperidone . The plasma levels of Risperidone can vary greatly among individuals, and this variability is associated with the CYP2D6 phenotypes .

Result of Action

The molecular and cellular effects of Risperidone-d4’s action are primarily due to its inhibitory effects on D2 and 5-HT2A receptors. This leads to a reduction in overactivity of central mesolimbic pathways and mesocortical pathways, which are thought to be involved in conditions such as schizophrenia and bipolar disorder . The inhibition of these receptors can result in significant changes in neuronal function and behavior .

Action Environment

Environmental factors, particularly genetic variations, can influence the action, efficacy, and stability of Risperidone-d4. For instance, genetic polymorphisms in the CYP2D6 gene can affect the metabolism of Risperidone, thereby influencing its plasma levels and therapeutic effects . Understanding these factors can help optimize treatment strategies and improve patient outcomes.

Analyse Biochimique

Biochemical Properties

Risperidone-d4 interacts with various enzymes and proteins. It binds to dopamine D2 receptors and the serotonin (5-HT) receptor subtype 5-HT2A . It also binds to dopamine D4, α1- and α2-adrenergic, 5-HT1C, 5-HT1D, and histamine H1 receptors . These interactions play a crucial role in its function as an antipsychotic agent.

Cellular Effects

Risperidone-d4 influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Its binding to various receptors can alter the signaling pathways within the cell, influencing the cell’s function and behavior .

Molecular Mechanism

The mechanism of action of Risperidone-d4 involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. By binding to various receptors, Risperidone-d4 can inhibit or activate certain enzymes, leading to changes in the cell’s gene expression .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la rispéridone-d4 implique l'incorporation d'atomes de deutérium dans la molécule de rispéridone. Une méthode courante consiste à commencer par des précurseurs deutérés. Par exemple, le chlorhydrate de 6-fluoro-3-(4-pipéridinyl)-1,2-benzisoxazole peut être mis à réagir avec la 3-(2-chloroéthyl)-2-méthyl, 6,7,8,9-tétrahydro-4H-pyrido[1,2-a]pyrimidin-4-one dans une solution ou une suspension aqueuse basique respectueuse de l'environnement . La réaction est généralement effectuée sous reflux pour obtenir de la rispéridone brute, qui est ensuite purifiée.

Méthodes de production industrielle

La production industrielle de la this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le procédé implique un contrôle précis des conditions de réaction, notamment la température, le pH et la composition du solvant, afin de garantir un rendement élevé et une grande pureté. Le produit final est soumis à des mesures rigoureuses de contrôle qualité pour confirmer l'incorporation d'atomes de deutérium et l'absence d'impuretés .

Analyse Des Réactions Chimiques

Types de réactions

La rispéridone-d4, comme la rispéridone, peut subir diverses réactions chimiques, notamment :

Réactifs et conditions courantes

Principaux produits formés

Comparaison Avec Des Composés Similaires

Composés similaires

Unicité

La rispéridone-d4 est unique en raison de l'incorporation d'atomes de deutérium, ce qui la rend particulièrement utile dans les études pharmacocinétiques. Les atomes de deutérium offrent une différence de masse distincte qui permet une quantification précise par spectrométrie de masse. Cette caractéristique n'est pas présente dans la rispéridone non deutérée ni dans d'autres composés similaires .

Activité Biologique

Risperidone-d4 is a deuterated form of risperidone, an atypical antipsychotic used primarily in the treatment of schizophrenia, bipolar disorder, and irritability associated with autism. The deuteration enhances its pharmacokinetic properties, potentially improving efficacy and reducing side effects. This article explores the biological activity of risperidone-d4, focusing on its mechanisms of action, receptor interactions, clinical implications, and relevant case studies.

Risperidone-d4 functions primarily as a serotonin-dopamine antagonist . It exhibits high affinity for several neurotransmitter receptors:

  • Dopamine Receptors : Risperidone-d4 binds to D2 and D3 receptors with significant potency, which is critical for its antipsychotic effects. Its affinity for D2 receptors is approximately 50 times greater than that for clozapine and 2-3 times less potent than haloperidol .
  • Serotonin Receptors : It also acts as an antagonist at the 5-HT2A receptor, which is associated with mood regulation and psychotic symptoms . The interaction with serotonin receptors is believed to contribute to its efficacy in treating both positive and negative symptoms of schizophrenia.

Pharmacokinetics

The deuteration in risperidone-d4 alters its metabolic profile:

  • Absorption and Distribution : Risperidone-d4 is rapidly absorbed after oral administration, with peak plasma levels reached quickly. It is approximately 90% plasma protein-bound .
  • Metabolism : The presence of deuterium may slow the metabolic degradation of the drug, leading to prolonged action and potentially reduced dosing frequency compared to non-deuterated forms .

Efficacy in Schizophrenia

Clinical studies have shown that risperidone effectively reduces symptoms of schizophrenia. In a meta-analysis comparing risperidone to placebo, it was found to significantly improve mental state as measured by the Positive and Negative Syndrome Scale (PANSS) with low-quality evidence supporting its benefits over placebo .

Case Study: Pediatric Use

A notable case study involving 20 children and adolescents (ages 8-17) with developmental disorders refractory to previous treatments demonstrated that risperidone led to clinical improvement in 13 patients over a follow-up period of 8 to 15 months. While most patients experienced no side effects, some reported weight gain and galactorrhea .

Effects on Gene Expression

Recent research indicates that risperidone-d4 impacts gene expression related to serotonin transporters (SERT) and serotonin receptors (5-HT2A). Patients treated with risperidone showed a significant decrease in the expression of these genes compared to drug-naïve individuals, suggesting a potential biomarker for treatment response .

Table 1: Gene Expression Changes Associated with Risperidone Treatment

GroupSERT Expression (mRNA levels)5-HT2A Expression (mRNA levels)
Drug-naïveHighHigh
Drug-freeHighHigh
Treated with RisperidoneLowLow

Propriétés

IUPAC Name

2-methyl-3-[1,1,2,2-tetradeuterio-2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN4O2/c1-15-18(23(29)28-10-3-2-4-21(28)25-15)9-13-27-11-7-16(8-12-27)22-19-6-5-17(24)14-20(19)30-26-22/h5-6,14,16H,2-4,7-13H2,1H3/i9D2,13D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAPZEAPATHNIPO-RIEWMPPISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C1=C(N=C2CCCCN2C1=O)C)C([2H])([2H])N3CCC(CC3)C4=NOC5=C4C=CC(=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60649398
Record name 3-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl](~2~H_4_)ethyl}-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020719-76-9
Record name 3-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl](~2~H_4_)ethyl}-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1020719-76-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Risperidone-d4
Reactant of Route 2
Reactant of Route 2
Risperidone-d4
Reactant of Route 3
Reactant of Route 3
Risperidone-d4
Reactant of Route 4
Risperidone-d4
Reactant of Route 5
Risperidone-d4
Reactant of Route 6
Risperidone-d4
Customer
Q & A

Q1: Why is Risperidone-d4 used in the analysis of Risperidone in human plasma?

A1: Risperidone-d4 serves as an internal standard in the liquid chromatography-mass spectrometry/mass spectrometry (LC-MS/MS) method described in the study []. Internal standards are crucial in analytical chemistry, particularly in quantitative analysis, for several reasons:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.